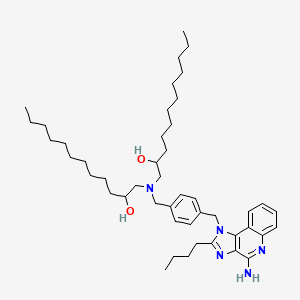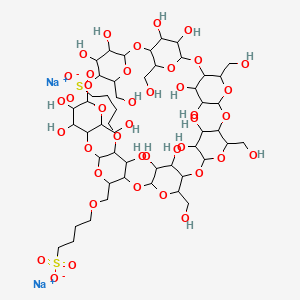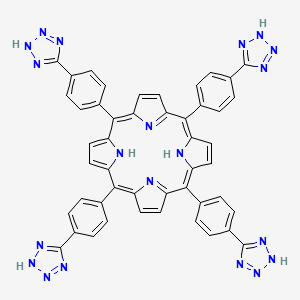
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four tetrazole groups attached to the phenyl rings at the meso positions of the porphyrin core. The molecular formula is C48H30N20, and it has a molecular weight of 886.89 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin core. The tetrazole groups are introduced through subsequent reactions involving the phenyl rings. One common method involves the cycloaddition of azides with nitriles to form the tetrazole rings .
Industrial Production Methods
These methods would involve large-scale condensation reactions and efficient purification techniques such as chromatography and recrystallization .
化学反应分析
Types of Reactions
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications.
Reduction: The compound can be reduced to form metalloporphyrins when coordinated with metal ions.
Substitution: The tetrazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Various substituted porphyrins depending on the nucleophile used.
科学研究应用
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other complexes.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
作用机制
The mechanism of action of 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin involves its ability to coordinate with metal ions and generate reactive oxygen species. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can induce cell death in cancer cells. The tetrazole groups enhance the compound’s solubility and reactivity, making it more effective in various applications .
相似化合物的比较
Similar Compounds
5,10,15,20-Tetrakis(4-carboxylphenyl)porphyrin: Similar structure but with carboxyl groups instead of tetrazole groups.
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: Contains amino groups instead of tetrazole groups.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Features methoxycarbonyl groups.
Uniqueness
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin is unique due to the presence of tetrazole groups, which provide enhanced solubility and reactivity compared to other porphyrin derivatives. This makes it particularly useful in applications requiring high reactivity and stability .
属性
分子式 |
C48H30N20 |
|---|---|
分子量 |
886.9 g/mol |
IUPAC 名称 |
5,10,15,20-tetrakis[4-(2H-tetrazol-5-yl)phenyl]-21,23-dihydroporphyrin |
InChI |
InChI=1S/C48H30N20/c1-9-29(45-53-61-62-54-45)10-2-25(1)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46-55-63-64-56-46)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48-59-67-68-60-48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47-57-65-66-58-47/h1-24,49,52H,(H,53,54,61,62)(H,55,56,63,64)(H,57,58,65,66)(H,59,60,67,68) |
InChI 键 |
BFAPQLKWPMCMDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C8=NNN=N8)C9=CC=C(C=C9)C1=NNN=N1)C=C4)C1=CC=C(C=C1)C1=NNN=N1)N3)C1=NNN=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



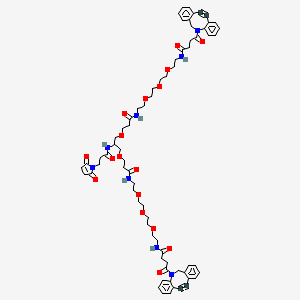

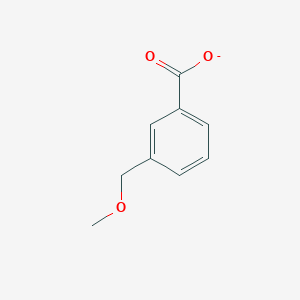
![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
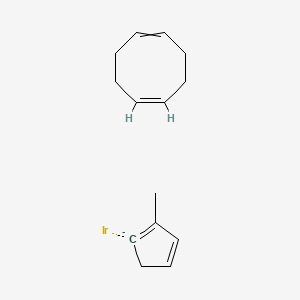


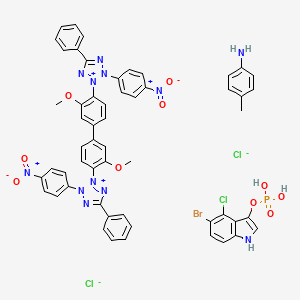
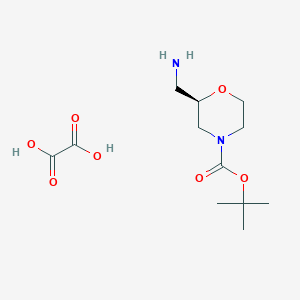
![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
